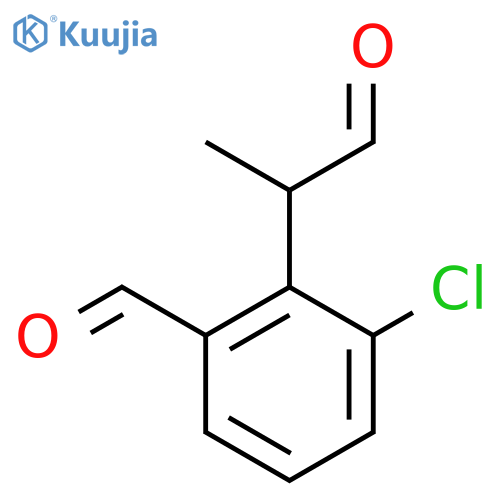Cas no 1803761-23-0 (2-Chloro-6-formylphenylpropanal)

1803761-23-0 structure
商品名:2-Chloro-6-formylphenylpropanal
CAS番号:1803761-23-0
MF:C10H9ClO2
メガワット:196.630262136459
CID:4961645
2-Chloro-6-formylphenylpropanal 化学的及び物理的性質
名前と識別子
-
- 2-Chloro-6-formylphenylpropanal
-
- インチ: 1S/C10H9ClO2/c1-7(5-12)10-8(6-13)3-2-4-9(10)11/h2-7H,1H3
- InChIKey: LUVHZDSIGREACG-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(C=O)=C1C(C=O)C
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 193
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 34.1
2-Chloro-6-formylphenylpropanal 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A014005107-250mg |
2-Chloro-6-formylphenylpropanal |
1803761-23-0 | 97% | 250mg |
504.00 USD | 2021-06-22 | |
| Alichem | A014005107-1g |
2-Chloro-6-formylphenylpropanal |
1803761-23-0 | 97% | 1g |
1,475.10 USD | 2021-06-22 | |
| Alichem | A014005107-500mg |
2-Chloro-6-formylphenylpropanal |
1803761-23-0 | 97% | 500mg |
831.30 USD | 2021-06-22 |
2-Chloro-6-formylphenylpropanal 関連文献
-
Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352
-
Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
-
Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
-
5. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
1803761-23-0 (2-Chloro-6-formylphenylpropanal) 関連製品
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)
- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)
- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)
- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)
- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)
- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)
- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)
- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)
- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
